Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-
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Overview
Description
“Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-” is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-” typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloroethylamine with 2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and solvent, is optimized to maximize yield and purity. Advanced techniques, such as flow chemistry and automated synthesis, may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
“Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-” can undergo various chemical reactions, including:
Oxidation: The chloroethyl group can be oxidized to form corresponding alcohol or aldehyde derivatives.
Reduction: The compound can be reduced to remove the chloro group, yielding a simpler urea derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohol or aldehyde derivatives, while substitution reactions can produce a variety of new urea derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving urea derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which “Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-” exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the chloroethyl group may facilitate covalent binding to target proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
Urea, 1-(2-chloroethyl)-3-(phenyl): Similar structure but with a phenyl group instead of the tetrahydronaphthyl moiety.
Urea, 1-(2-chloroethyl)-3-(2,3-dimethylphenyl): Similar structure but with a dimethylphenyl group.
Uniqueness
The unique structural features of “Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-”, such as the tetrahydronaphthyl moiety, contribute to its distinct chemical properties and potential applications. This compound may exhibit different reactivity, biological activity, and physical properties compared to its analogs.
Properties
CAS No. |
102433-45-4 |
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Molecular Formula |
C15H21ClN2O |
Molecular Weight |
280.79 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C15H21ClN2O/c1-10-9-12-5-3-4-6-13(12)14(11(10)2)18-15(19)17-8-7-16/h9H,3-8H2,1-2H3,(H2,17,18,19) |
InChI Key |
ZCDDHYSPLQHDKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCC2)C(=C1C)NC(=O)NCCCl |
Origin of Product |
United States |
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